Cas no 1806890-61-8 (4-Amino-6-(difluoromethyl)-2-nitropyridine-3-carboxaldehyde)

4-Amino-6-(difluoromethyl)-2-nitropyridine-3-carboxaldehyde 化学的及び物理的性質
名前と識別子
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- 4-Amino-6-(difluoromethyl)-2-nitropyridine-3-carboxaldehyde
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- インチ: 1S/C7H5F2N3O3/c8-6(9)5-1-4(10)3(2-13)7(11-5)12(14)15/h1-2,6H,(H2,10,11)
- InChIKey: IUGPCHOEYSWIJP-UHFFFAOYSA-N
- ほほえんだ: FC(C1C=C(C(C=O)=C([N+](=O)[O-])N=1)N)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 258
- トポロジー分子極性表面積: 102
- 疎水性パラメータ計算基準値(XlogP): 1
4-Amino-6-(difluoromethyl)-2-nitropyridine-3-carboxaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029064895-500mg |
4-Amino-6-(difluoromethyl)-2-nitropyridine-3-carboxaldehyde |
1806890-61-8 | 97% | 500mg |
$1,727.80 | 2022-03-31 | |
Alichem | A029064895-250mg |
4-Amino-6-(difluoromethyl)-2-nitropyridine-3-carboxaldehyde |
1806890-61-8 | 97% | 250mg |
$969.60 | 2022-03-31 | |
Alichem | A029064895-1g |
4-Amino-6-(difluoromethyl)-2-nitropyridine-3-carboxaldehyde |
1806890-61-8 | 97% | 1g |
$3,069.40 | 2022-03-31 |
4-Amino-6-(difluoromethyl)-2-nitropyridine-3-carboxaldehyde 関連文献
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Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
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Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
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Shiyuan Zhou,Jiapeng Liu,Fanxuan Xie,Yinghao Zhao,Tao Mei,Zhengbang Wang,Xianbao Wang J. Mater. Chem. A, 2020,8, 11327-11336
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Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
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Shiqiang Luo,Weiwei Sun,Jianhuang Ke,Yiqi Wang,Shuangke Liu,Xiaobin Hong,Yujie Li,Yufang Chen,Wei Xie,Chunman Zheng Nanoscale, 2018,10, 22601-22611
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Amrit Kumar Thakur,Ravishankar Sathyamurthy,Velraj Ramalingam,Iseult Lynch,Swellam Wafa Sharshir,Zhenjun Ma,Ganeshkumar Poongavanam,Suyeong Lee,Yeseul Jeong,Jang-Yeon Hwang Environ. Sci.: Processes Impacts, 2021,23, 923-946
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Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
4-Amino-6-(difluoromethyl)-2-nitropyridine-3-carboxaldehydeに関する追加情報
4-Amino-6-(difluoromethyl)-2-nitropyridine-3-carboxaldehyde: A Comprehensive Overview
The compound 4-Amino-6-(difluoromethyl)-2-nitropyridine-3-carboxaldehyde (CAS No. 1806890-61-8) is a highly specialized organic compound with a complex structure and diverse applications. This compound belongs to the class of pyridine derivatives, which are widely studied for their unique chemical properties and potential uses in various fields such as pharmaceuticals, agrochemicals, and materials science. The molecule features a pyridine ring with multiple substituents, including an amino group at position 4, a difluoromethyl group at position 6, a nitro group at position 2, and a carboxaldehyde group at position 3. These functional groups confer the compound with distinctive reactivity and selectivity, making it a valuable substrate for further chemical transformations.
Recent studies have highlighted the importance of pyridine derivatives in medicinal chemistry due to their ability to interact with biological targets such as enzymes and receptors. The presence of the nitro group in this compound is particularly significant, as it can act as an electron-withdrawing group, enhancing the electrophilic character of the pyridine ring. This property makes the compound suitable for reactions involving nucleophilic attack or electrophilic substitution. Additionally, the difluoromethyl group introduces steric hindrance and electronic effects that can modulate the reactivity of the molecule, making it an interesting candidate for drug design.
The carboxaldehyde group at position 3 of the pyridine ring adds another layer of functionality to this compound. Aldehydes are known for their participation in condensation reactions, such as the formation of imines or hydrazones, which are crucial in organic synthesis. This feature allows 4-Amino-6-(difluoromethyl)-2-nitropyridine-3-carboxaldehyde to serve as a versatile building block for constructing more complex molecules. Recent research has explored its use in synthesizing bioactive compounds with potential anti-inflammatory or anticancer properties.
In terms of synthesis, this compound can be prepared through a variety of methods, including nucleophilic aromatic substitution or coupling reactions. The choice of synthetic pathway depends on the availability of starting materials and the desired regioselectivity. For instance, the introduction of the difluoromethyl group can be achieved via nucleophilic substitution using difluoroacetylene intermediates under specific reaction conditions. Similarly, the nitro group can be introduced through nitration reactions using mixed acid systems.
One of the most promising applications of 4-Amino-6-(difluoromethyl)-2-nitropyridine-3-carboxaldehyde lies in its potential as an intermediate in drug discovery programs. Its structure provides multiple sites for further functionalization, enabling chemists to explore a wide range of biological activities. For example, recent studies have demonstrated that derivatives of this compound exhibit potent inhibitory activity against certain kinases involved in cancer cell proliferation. This suggests that further exploration into its pharmacological properties could lead to novel therapeutic agents.
In addition to its role in medicinal chemistry, this compound has also been investigated for its potential use in agrochemicals. The presence of multiple electron-withdrawing groups makes it a strong candidate for herbicide development due to its ability to disrupt essential biochemical pathways in plants. Recent research has focused on optimizing its stability under environmental conditions and improving its bioavailability to enhance agricultural efficiency.
From a materials science perspective, 4-Amino-6-(difluoromethyl)-2-nitropyridine-3-carboxaldehyde has shown promise as a precursor for advanced materials such as conductive polymers or sensors. Its ability to undergo polymerization under specific conditions makes it a valuable component in developing materials with tailored electronic properties. Researchers have explored its integration into organic electronics, where its conjugated system could contribute to improved charge transport characteristics.
In conclusion, 4-Amino-6-(difluoromethyl)-2-nitropyridine-3-carboxaldehyde (CAS No. 1806890-61-8) is a multifaceted organic compound with significant potential across various scientific disciplines. Its unique structure and functional groups make it an invaluable tool for chemical synthesis and material development. As ongoing research continues to uncover new applications and optimize its properties, this compound is poised to play an increasingly important role in advancing modern science and technology.
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